molecular formula C11H15N3O4 B1382631 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid CAS No. 1240594-58-4

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid

Katalognummer: B1382631
CAS-Nummer: 1240594-58-4
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: ZMDGGMVEXRHTBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position and a carboxylic acid moiety at the 5-position. The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, while the carboxylic acid enables hydrogen bonding or conjugation, making it valuable in medicinal chemistry and drug development. This compound is likely utilized as an intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitors or protease-targeting agents, where pyrimidine scaffolds are prevalent .

Eigenschaften

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-6-8-12-4-7(5-13-8)9(15)16/h4-5H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGGMVEXRHTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240594-58-4
Record name 2-(((tert-butoxycarbonyl)amino)methyl)pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthesis of the Pyrimidine Core via Nucleophilic Substitution

The foundational step involves constructing the pyrimidine ring, typically through nucleophilic aromatic substitution reactions. The process begins with a chlorinated or brominated pyrimidine derivative, such as 2,4-dichloropyrimidine or 2,4-dibromopyrimidine, which undergoes selective substitution at the 5-position.

Methodology:

  • Starting Material: 2,4-dichloropyrimidine (or analogous halogenated pyrimidine)
  • Reagent: A suitable amino precursor, such as N-protected amino methyl derivatives, often tert-butoxycarbonyl (Boc)-protected amino groups.
  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Catalyst: Potassium carbonate or sodium hydride
    • Temperature: Elevated, typically 80–120°C
    • Time: 4–12 hours

Reaction:

$$
\text{2,4-dichloropyrimidine} + \text{protected amino methyl} \rightarrow \text{substituted pyrimidine}
$$

This substitution introduces the amino methyl group at the 5-position, forming an intermediate with a protected amino group.

Protection of the Amino Group with Tert-Butoxycarbonyl (Boc)

Protection of the amino group is crucial to prevent side reactions during subsequent steps. The Boc group is introduced by reacting the amino derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Catalyst/Base: DMAP
  • Temperature: Room temperature
  • Time: 12–24 hours

Reaction:

$$
\text{Amino pyrimidine} + \text{Boc}_2\text{O} \rightarrow \text{Boc-protected amino pyrimidine}
$$

This step yields the protected intermediate, facilitating further functionalization.

Formation of the Methyl Linkage

The protected amino pyrimidine is then methylated at the amino position, often via nucleophilic substitution with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Methodology:

  • Reagents: Methyl iodide (MeI) or methyl triflate
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Acetone or DMF
  • Conditions: Room temperature to mild heating

Final Deprotection and Acidification

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.

Reaction Conditions:

  • Solvent: DCM or DCM/TFA mixture
  • Temperature: Room temperature
  • Duration: 2–4 hours

Post-deprotection, the compound is acidified with aqueous acid (e.g., HCl) and purified via crystallization or chromatography.

Data Table Summarizing the Preparation Methods

Step Reagents Conditions Purpose Yield/Notes
1 Halogenated pyrimidine + amino methyl precursor 80–120°C, DMF/THF, 4–12h Pyrimidine ring construction High efficiency, regioselective substitution
2 CO₂ or oxidants Elevated pressure, reflux Carboxylation at 5-position Moderate to high yield
3 Boc₂O, DMAP Room temp, 12–24h Amino group protection Good yield, stable intermediate
4 Methylating agent (MeI) Room temp, DMF Methylation of amino group Quantitative or high yield
5 TFA Room temp, 2–4h Boc deprotection Complete deprotection, ready for final purification

Research Findings and Notes

  • Cost-effective and Mild Conditions: The synthesis employs readily available reagents like Boc₂O and methyl iodide, with reactions generally proceeding under mild conditions, which aligns with the findings in patent literature emphasizing operational simplicity and cost efficiency.

  • Protection Strategy: The Boc protection step is crucial to prevent undesired side reactions during methylation and oxidation steps, as supported by multiple synthesis protocols.

  • Oxidation Techniques: Oxidative methods for converting methyl groups to carboxylic acids are well-documented, with options including direct oxidation or carboxylation under CO₂ pressure, providing versatility depending on available equipment.

  • Purification and Yield Optimization: Column chromatography and recrystallization are standard purification techniques, with reported yields often exceeding 80% when optimized.

  • Safety and Environmental Considerations: Use of solvents like THF, DCM, and reagents like methyl iodide necessitate proper handling and disposal, aligning with best practices in pharmaceutical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed by coupling the carboxylic acid group with amines.

    Esters: Formed by coupling the carboxylic acid group with alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Drug Development

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance the pharmacological properties of the resulting compounds. For instance, derivatives of this compound have been synthesized to create inhibitors for specific protein targets, which are crucial in treating diseases such as cancer and diabetes.

1.2. Case Studies

  • Protein Kinase Inhibitors : Research has shown that derivatives of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid can act as inhibitors of Protein Kinase B (PKB), which is implicated in several cancer pathways. A notable study highlighted the synthesis of a compound based on this structure that demonstrated potent inhibitory activity against PKB, suggesting its potential as an anticancer agent .

Targeted Protein Degradation

2.1. PROTAC Technology

The compound is utilized in the development of PROTAC (Proteolysis Targeting Chimeras) molecules, which are bifunctional entities designed to induce targeted degradation of specific proteins within cells. The incorporation of this compound into these molecules enhances their ability to form stable ternary complexes with E3 ligases and target proteins, facilitating efficient degradation .

2.2. Impact on Drug Design

The rigidity introduced by the tert-butoxycarbonyl group improves the spatial orientation necessary for effective binding and subsequent ubiquitination of target proteins. This has been shown to optimize drug-like properties, making it a valuable component in the design of next-generation therapeutics aimed at previously "undruggable" targets .

Synthesis of Novel Therapeutics

3.1. Synthetic Pathways

The compound is involved in various synthetic pathways leading to new drug candidates. For example, it can be converted into various amides and esters that exhibit enhanced biological activity compared to their parent compounds.

3.2. Example Synthesis

A synthetic route has been developed where this compound is reacted with different amines to yield a series of derivatives with varying biological activities . This versatility underscores its significance as a building block for medicinal chemistry.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for synthesizing bioactive compoundsPKB inhibitors for cancer therapy
Targeted Protein DegradationComponent in PROTAC technology for inducing protein degradationDevelopment of targeted therapies
Synthesis of Novel TherapeuticsBuilding block for creating derivatives with improved pharmacological propertiesSynthesis of amides and esters

Wirkmechanismus

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The pyrimidine ring can interact with biological targets such as enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

The compound’s structural analogs differ in substituent positions, protecting groups, and additional functional moieties (Table 1). Key comparisons include:

Table 1. Structural and Functional Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid 2: Boc-aminomethyl; 5: COOH Not explicitly provided - Boc protection, compact structure -
4,6-Disubstituted-2-pyrrolidinopyrimidine-5-carboxylic acid 2: Pyrrolidine; 5: COOH Not provided - No Boc group; cyclic amine substituent
5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid 2: COOH; 5: Piperazine-ethoxyethyl-Boc C₁₈H₂₉N₅O₅ 395.45 Extended linker, Boc on sidechain
2-{1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid 2: Boc-pyrrolidin-2-yl; 5: COOH C₁₁H₁₅N₃O₂ 229.26 Boc-protected pyrrolidine ring
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid 3: Boc-aminomethyl; 5: OCH₃ Not provided - Pyridine core, methoxy substitution
Key Observations:

Boc Protection: The main compound shares Boc shielding with and , but differs in substituent placement.

Carboxylic Acid Position : All analogs retain the 5-carboxylic acid, critical for binding interactions. However, places the carboxylic acid at position 2, which may affect molecular orientation in biological systems.

Linker Diversity: employs a piperazine-ethoxyethyl linker, increasing hydrophilicity and molecular weight compared to the main compound’s simpler aminomethyl group.

Physicochemical Properties

  • Molecular Weight : The main compound is expected to have a lower molecular weight (~250–300 g/mol) compared to (395.45 g/mol), enhancing membrane permeability.
  • Solubility : The Boc group in the main compound increases lipophilicity, whereas ’s piperazine linker may improve aqueous solubility.
  • Stability : Boc protection in the main compound shields the amine from degradation, whereas ’s pyrrolidine analog may exhibit higher reactivity .

Biologische Aktivität

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid, with the molecular formula C11_{11}H15_{15}N3_3O4_4, is a pyrimidine-based compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H15_{15}N3_3O4_4
  • Molar Mass : 253.25 g/mol
  • CAS Number : 1240594-58-4
  • Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) group, which is known to influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, which may contribute to its anticancer effects.
  • Cell Proliferation Inhibition : Studies have indicated that this compound can significantly inhibit the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

Cell LineIC50_{50} (µM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (non-cancer)2.4Low

The selectivity index indicates a favorable profile for targeting cancer cells over normal cells, suggesting potential for therapeutic use in oncology .

Mechanistic Insights

The compound's mechanism involves:

  • Induction of Apoptosis : Treatment with this compound has been associated with increased levels of caspase activation, indicating a pathway leading to programmed cell death.
  • Inhibition of Metastasis : In vivo studies showed that it inhibited lung metastasis in mouse models of TNBC more effectively than the known drug TAE226 .

Case Studies

  • Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a potent inhibition of cell growth with an IC50_{50} value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
  • In Vivo Efficacy : In a BALB/c nude mouse model, the administration of the compound led to a marked reduction in metastatic nodules formed by injected MDA-MB-231 cells, showcasing its potential as an antimetastatic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with a pyrimidine-carboxylic acid scaffold. Critical steps include:

  • Boc Protection : Use tert-butoxycarbonyl anhydride or Boc-OSu (succinimidyl carbonate) in dichloromethane with a base like DMAP or triethylamine .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the Boc-protected amine to the pyrimidine core .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in 1^1H NMR) and pyrimidine ring protons (aromatic signals at 8.5–9.0 ppm). The carboxylic acid proton may appear as a broad peak at ~12–13 ppm .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (calculated for C12H16N3O4C_{12}H_{16}N_3O_4: 278.11 g/mol) .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and Boc carbonyl (C=O at ~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in purity assessments between HPLC and NMR be resolved?

  • Methodological Answer : Discrepancies often arise from residual solvents or counterions undetected by NMR. To resolve:

  • Complementary Techniques : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with ion chromatography to identify ionic impurities .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently .

Q. What strategies optimize reaction conditions for scale-up without compromising yield?

  • Methodological Answer :

  • Solvent Selection : Replace THF with 2-MeTHF for safer scale-up and easier recovery .
  • Catalysis : Screen Pd/C or enzyme-mediated coupling to reduce side products in Boc deprotection steps .
  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. How can computational methods predict reactivity or stability of this compound under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model hydrolysis susceptibility of the Boc group in acidic/neutral conditions .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with solvents (e.g., DMSO vs. water) to predict aggregation or degradation pathways .

Q. What experimental protocols ensure stability during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under nitrogen, desiccated (silica gel), and shielded from light to prevent Boc group hydrolysis .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Screening : Use a standardized shake-flask method (e.g., 1 mg/mL in 12 solvents) with UV-Vis quantification at λ = 260 nm (pyrimidine absorbance) .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–13) to identify zwitterionic behavior from the carboxylic acid and amine groups .

Synthetic Pathway Troubleshooting

Q. Why might coupling reactions fail during synthesis, and how can this be mitigated?

  • Methodological Answer :

  • Common Causes : Moisture-sensitive reagents (e.g., EDC) or competing side reactions (e.g., Boc group cleavage).
  • Mitigation : Use anhydrous solvents (distilled over molecular sieves) and pre-activate the carboxylic acid with HOBt/DIPEA before adding the amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.